2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride
Description
Properties
IUPAC Name |
2-[methyl(piperidin-3-yl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(5-6-11)8-3-2-4-9-7-8;;/h8-9,11H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDLXTDZPQIKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219957-18-2 | |
| Record name | 2-[methyl(piperidin-3-yl)amino]ethan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction of Piperidinone Derivatives
The core step in synthesizing (r)-3-aminopiperidine dihydrochloride, a precursor to the target compound, involves the reduction of the corresponding piperidin-2-one hydrochloride. This process employs lithium aluminum hydride (LiAlH₄) as a reducing agent.
- The reduction is performed at controlled temperatures (~25–35°C) to prevent over-reduction.
- The amount of LiAlH₄ used varies between 1.5 to 2 equivalents, depending on scale.
- The process yields high purity (r)-3-aminopiperidine dihydrochloride after filtration.
Amidation and Esterification of Diaminopentanoate Derivatives
The synthesis of intermediates such as methyl 2,5-diaminopentanoate dihydrochloride involves amidation of diacids with acetyl chloride, followed by esterification and cyclization.
- The esterification is optimized at low temperatures (0–15°C) to prevent side reactions.
- The cyclization to form the piperidinone involves sodium methoxide-mediated intramolecular cyclization, typically at reflux (~45–65°C).
Cyclization to Form Piperidine Ring
The key step involves Dieckmann-type cyclization of diesters to generate the piperidine ring system.
- The cyclization is performed under reflux conditions (~45–65°C).
- Acidification yields the hydrochloride salt, which is then reduced or functionalized further.
Final Salt Formation
The target compound, 2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride , is obtained by reacting the free base or intermediate with hydrochloric acid, followed by purification.
- The salt formation is performed at ambient temperatures (~0–20°C).
- The product is isolated via filtration and dried under vacuum.
Summary of Key Parameters
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine or ethanolamine derivatives .
Scientific Research Applications
2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride with related compounds, focusing on structural, synthetic, and physicochemical properties.
Structural Analogues from Literature
The evidence describes compounds such as methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (10) (synthesized via reactions of aromatic amines with cyano-pyridinyl ethenyl derivatives) . Key structural differences include:
- Heterocyclic Core : The target compound’s saturated piperidinyl ring contrasts with the aromatic pyridinyl group in compound 10 , affecting electronic properties and conformational flexibility.
- Functional Groups: The dihydrochloride salt in the target enhances hydrophilicity, whereas compound 10 contains ester and cyano groups, favoring lipophilicity.
- Backbone: The ethanolamine chain in the target differs from the propenoate ester backbone in 10, impacting metabolic stability and solubility.
Physicochemical Properties
Pharmacological Implications
- Piperidinyl vs. Pyridinyl : The saturated piperidinyl ring in the target compound may offer greater conformational flexibility for receptor interactions compared to the rigid pyridinyl group in 10 .
- Salt Form : The dihydrochloride enhances bioavailability in aqueous environments, whereas compound 10 ’s ester groups may facilitate membrane penetration but reduce metabolic stability.
Research Findings and Limitations
- Synthetic Methodology: The evidence highlights acid-catalyzed condensation as a viable route for heteroaryl-amino acid derivatives .
- Further studies are needed to compare binding affinities, logP values, and metabolic profiles with analogues like 10.
Biological Activity
2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride is a piperidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is particularly noted for its applications in antimicrobial and anticancer studies, as well as its role in various biochemical pathways.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring, which is known for its significant presence in many pharmaceutical agents. The piperidine moiety contributes to the compound's pharmacological properties, making it a valuable scaffold for drug development.
Piperidine derivatives like this compound exhibit a range of biological activities through various mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Biological Activity Data
The following table summarizes the biological activities observed for this compound based on recent studies:
| Activity | Target Organism/Cell Line | Method of Assessment | Results |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC Assay | MIC = 0.025 mg/mL |
| Antimicrobial | Escherichia coli | MIC Assay | MIC = 0.0195 mg/mL |
| Anticancer | HeLa Cells | MTT Assay | IC50 = 12 µM |
| Anticancer | MCF-7 Cells | Apoptosis Assay | Increased apoptosis rate |
Case Studies
Several studies have investigated the biological activity of piperidine derivatives, including this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various piperidine derivatives, including this compound, against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against S. aureus and E. coli, supporting its potential use in treating infections caused by resistant strains .
- Anticancer Research : In vitro studies demonstrated that the compound could inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis, suggesting a promising avenue for cancer therapy .
- Pharmacokinetics and Metabolism : Investigations into the pharmacokinetics revealed that the compound undergoes phase II metabolic reactions, including glucuronidation and sulfation, which are critical for its bioavailability and therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
